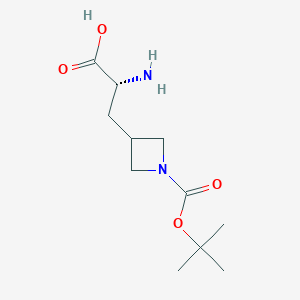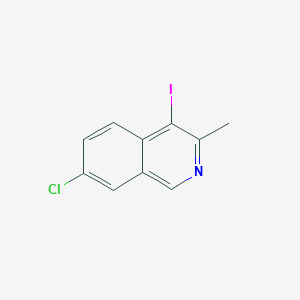
7-Chloro-4-iodo-3-methylisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-4-iodo-3-methylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of both chlorine and iodine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the development of novel compounds with potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-iodo-3-methylisoquinoline typically involves the halogenation of 3-methylisoquinoline. One common method is the sequential chlorination and iodination of 3-methylisoquinoline. The chlorination step can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. The iodination step can be achieved using iodine (I2) and a suitable oxidizing agent such as silver sulfate (Ag2SO4) or hydrogen peroxide (H2O2).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions: 7-Chloro-4-iodo-3-methylisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
科学研究应用
7-Chloro-4-iodo-3-methylisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects, such as anticancer and antimicrobial agents.
Medicine: Researchers explore its potential as a lead compound for drug discovery, particularly in targeting specific enzymes and receptors.
Industry: It is employed in the production of agrochemicals and materials with specialized properties.
作用机制
The mechanism of action of 7-Chloro-4-iodo-3-methylisoquinoline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. For example, the chlorine atom can form hydrogen bonds with amino acid residues in the active site of an enzyme, while the iodine atom can participate in halogen bonding interactions.
相似化合物的比较
- 7-Chloro-4-iodoquinoline
- 7-Chloro-4-bromo-3-methylisoquinoline
- 7-Chloro-4-fluoro-3-methylisoquinoline
Comparison: 7-Chloro-4-iodo-3-methylisoquinoline is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. Compared to its analogs, the iodine atom in this compound can participate in specific interactions such as halogen bonding, which may enhance its potency and selectivity in biological systems. Additionally, the combination of chlorine and iodine atoms can provide a balance between lipophilicity and hydrophilicity, affecting its pharmacokinetic properties.
属性
分子式 |
C10H7ClIN |
|---|---|
分子量 |
303.52 g/mol |
IUPAC 名称 |
7-chloro-4-iodo-3-methylisoquinoline |
InChI |
InChI=1S/C10H7ClIN/c1-6-10(12)9-3-2-8(11)4-7(9)5-13-6/h2-5H,1H3 |
InChI 键 |
RHKDPDVAELSFLR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C2C=C(C=CC2=C1I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


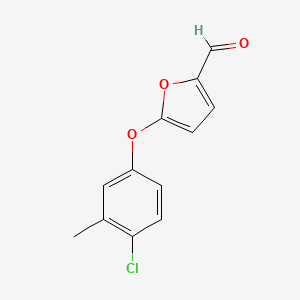

![2-Methoxy-7-methyl-17-oxa-7-azatetracyclo[12.2.1.05,16.010,15]heptadeca-1,3,5(16),10-tetraen-12-ol](/img/structure/B12941893.png)
![Benzaldehyde, 3-[[[4-(3,5-dimethyl-1H-pyrazol-1-YL)-1-phthalazinyl]thio]methyl]-4-methoxy-](/img/structure/B12941897.png)
![(1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclobutyl)methanamine](/img/structure/B12941898.png)

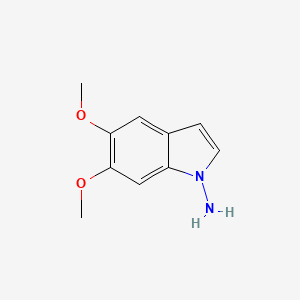
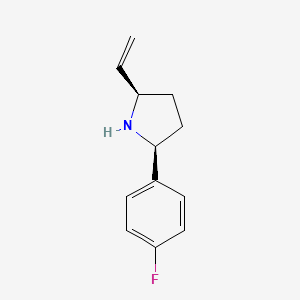

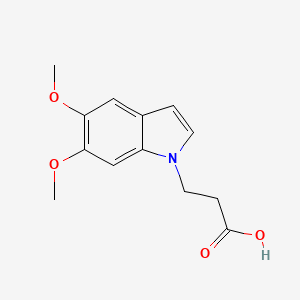
![4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline](/img/structure/B12941930.png)
![2'-Deoxy-N-[(4-nitrophenyl)methyl]adenosine](/img/structure/B12941946.png)
